N-(4-chloro-3-nitrophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide
Description
Chemical Structure and Properties
The compound N-(4-chloro-3-nitrophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide (CAS: 329779-16-0) is a piperazine-containing acetamide derivative with the molecular formula C₁₈H₁₈Cl₂N₄O₃ and a molecular weight of 409.27 g/mol . Its structure features:
- A 4-chloro-3-nitrophenyl group attached to the acetamide nitrogen.
- A piperazine ring substituted at the 4-position with a 3-chlorophenyl moiety.
This dual chlorinated and nitro-substituted aromatic system distinguishes it from simpler acetamide derivatives. The compound’s physicochemical properties, such as polarity and lipophilicity, are influenced by the electron-withdrawing nitro group and halogen substituents.
Properties
IUPAC Name |
N-(4-chloro-3-nitrophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N4O3/c19-13-2-1-3-15(10-13)23-8-6-22(7-9-23)12-18(25)21-14-4-5-16(20)17(11-14)24(26)27/h1-5,10-11H,6-9,12H2,(H,21,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJEPNNJYMNRRSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-])C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-3-nitrophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide typically involves multi-step organic reactions. One common synthetic route starts with the nitration of 4-chloroaniline to produce 4-chloro-3-nitroaniline. This intermediate is then reacted with 3-chlorobenzyl chloride in the presence of a base to form N-(4-chloro-3-nitrophenyl)-N-(3-chlorobenzyl)amine. The final step involves the acylation of this intermediate with chloroacetyl chloride to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-3-nitrophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles such as amines or thiols.
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Oxidation: Potassium permanganate in an acidic medium.
Major Products
Reduction: Formation of N-(4-chloro-3-aminophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of oxidized derivatives of the piperazine ring.
Scientific Research Applications
Basic Information
- IUPAC Name : N-(4-chloro-3-nitrophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide
- Molecular Formula : C18H18Cl2N4O3
- Molecular Weight : 409.27 g/mol
- CAS Number : 329779-16-0
Structural Characteristics
The compound features a piperazine ring, which is a common motif in many pharmacologically active compounds, contributing to its biological activity. The presence of chlorine and nitro groups enhances its electrophilic properties, making it a candidate for various chemical reactions and biological interactions.
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. It has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.
Case Study: Cytotoxicity Evaluation
A study conducted on several derivatives of piperazine compounds, including the target compound, revealed that certain modifications can enhance anticancer efficacy. For instance, derivatives with additional electron-withdrawing groups exhibited improved potency against breast and lung cancer cell lines .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Its structural components suggest potential activity against both Gram-positive and Gram-negative bacteria. The presence of the piperazine moiety is particularly relevant, as it has been associated with antibacterial activity in other compounds.
Case Study: Antibacterial Testing
In vitro studies have shown that this compound exhibits moderate antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential bacterial enzymes .
Neuropharmacological Effects
The compound's piperazine structure is also linked to neuropharmacological applications. It may act as a serotonin receptor antagonist or modulator, which could be beneficial in treating psychiatric disorders such as anxiety or depression.
Case Study: Behavioral Studies
Research involving animal models has indicated that compounds similar to this compound can exhibit anxiolytic effects. These findings suggest a potential pathway for developing new treatments for anxiety disorders .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process often includes:
- Formation of the piperazine ring.
- Introduction of the chlorophenyl and nitrophenyl groups.
- Acetylation to form the final product.
Reaction Scheme Overview
A simplified reaction scheme for synthesizing derivatives might include:
- Step 1 : Synthesis of piperazine derivative.
- Step 2 : Electrophilic substitution to introduce chlorophenyl.
- Step 3 : Nitration to add nitro group.
- Step 4 : Acetylation to yield the final acetamide product.
Mechanism of Action
The mechanism of action of N-(4-chloro-3-nitrophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity. The nitrophenyl and chlorophenyl groups contribute to its binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations in Piperazine-Acetamide Derivatives
The following table summarizes key structural analogs and their substituent modifications, which impact pharmacological activity and physicochemical properties:
Key Research Findings
Impact of Substituent Position and Electronic Effects
- Nitro Group vs.
- Chlorine Positioning : Substitution at the 3-position of the phenyl ring (target compound) vs. 4-position (Compound 14 ) alters steric and electronic interactions. For example, 3-chlorophenyl groups may improve lipophilicity, while 4-substituted analogs could enhance metabolic stability.
Physicochemical Properties
- Melting Points : Piperazine derivatives with trifluoromethyl groups (e.g., Compound 8b in ) exhibit higher melting points (~240°C) due to increased molecular rigidity, whereas morpholine-containing analogs (Compound 13 ) have lower melting points (~214°C).
Biological Activity
N-(4-Chloro-3-nitrophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide, also known by its CAS number 329779-16-0, is a compound of significant interest in pharmacological research due to its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its pharmacodynamics, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The molecular formula of this compound is CHClNO, with a molecular weight of 409.27 g/mol. The compound features a piperazine ring substituted with chlorophenyl groups and a nitrophenyl moiety, which may contribute to its biological activity.
Neuropharmacological Effects
The piperazine derivatives are often explored for their neuropharmacological effects. Research indicates that compounds with similar piperazine structures can act as serotonin receptor antagonists or agonists, potentially influencing mood and cognitive functions.
The mechanisms by which this compound may exert its effects include:
- Enzyme Inhibition : Similar compounds have been shown to inhibit acetylcholinesterase (AChE), which may suggest a role in neurodegenerative diseases like Alzheimer's.
- Receptor Modulation : The presence of piperazine suggests potential interactions with various neurotransmitter receptors, including dopamine and serotonin receptors.
Case Studies
While specific case studies directly involving this compound are scarce, related compounds have been documented:
- Study on Piperazine Derivatives : A study demonstrated that piperazine derivatives exhibited significant AChE inhibitory activity, with IC50 values ranging from 0.23 to 12.5 µM, indicating their potential as therapeutic agents in neurodegenerative disorders .
- Neuroprotective Effects : Another investigation highlighted the neuroprotective properties of similar compounds against oxidative stress-induced neuronal damage .
Q & A
Basic: What synthetic strategies are recommended for preparing N-(4-chloro-3-nitrophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide, and how can purity be ensured?
Methodological Answer:
The synthesis typically involves coupling a chloro-substituted nitroaniline derivative with a piperazine-acetamide intermediate. Key steps include:
- Nucleophilic substitution : React 4-(3-chlorophenyl)piperazine with chloroacetyl chloride to form the acetamide backbone.
- Amide bond formation : Couple the intermediate with 4-chloro-3-nitroaniline using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF .
- Purification : Use column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) followed by recrystallization from ethanol to achieve >95% purity. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR for structural validation .
Advanced: How can computational methods (e.g., DFT) predict the electronic properties of this compound, and what experimental validations are required?
Methodological Answer:
- DFT Modeling : Use gradient-corrected functionals (e.g., B3LYP) with a 6-31G(d,p) basis set to calculate molecular electrostatic potential (MEP), HOMO-LUMO gaps, and charge distribution. This predicts reactivity sites (e.g., nitro group reduction potential) .
- Validation : Compare computed IR/Raman spectra with experimental data to confirm functional group vibrations. Electrochemical studies (cyclic voltammetry) can validate redox behavior predicted by HOMO-LUMO gaps .
Basic: What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?
Methodological Answer:
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.1 ppm for nitro/chloro-substituted phenyl groups) and piperazine protons (δ 2.9–3.9 ppm). Acetamide carbonyl appears at ~170 ppm in ¹³C NMR .
- ESI-MS : Confirm molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of NO₂ or Cl groups).
- XRD : Resolve crystal packing and intermolecular interactions (e.g., C–H⋯O hydrogen bonds involving nitro groups) .
Advanced: How does the substitution pattern (e.g., chloro, nitro groups) influence biological activity, and how can SAR studies be designed?
Methodological Answer:
- SAR Design : Synthesize analogs with substituent variations (e.g., replacing 3-chlorophenyl with fluorophenyl or altering nitro position). Evaluate bioactivity (e.g., kinase inhibition assays) .
- Mechanistic Insight : Use molecular docking (AutoDock Vina) to assess binding affinity toward targets like Aurora kinases or TRPC channels. Compare with experimental IC₅₀ values .
- Contradiction Resolution : If conflicting activity data arise (e.g., varying IC₅₀ across studies), verify assay conditions (e.g., ATP concentration in kinase assays) and compound solubility .
Basic: What are the common side reactions during synthesis, and how can they be minimized?
Methodological Answer:
- By-Products : Over-alkylation of piperazine or nitro group reduction.
- Mitigation : Use controlled stoichiometry (1:1 molar ratio for piperazine and chloroacetyl chloride) and inert atmosphere (N₂) to prevent reduction. Monitor reaction progress via TLC (Rf = 0.5 in EtOAc/hexane) .
Advanced: How can crystallography resolve polymorphic forms, and what implications do these forms have on bioavailability?
Methodological Answer:
- Polymorph Screening : Use solvent-drop grinding with 10 solvents (e.g., methanol, acetone) to induce different crystal forms. Validate via PXRD and DSC .
- Bioavailability Impact : Compare dissolution rates of polymorphs in simulated gastric fluid (pH 1.2). High-energy forms (e.g., metastable polymorphs) may exhibit faster dissolution but lower stability .
Basic: What in vitro assays are suitable for initial biological evaluation of this compound?
Methodological Answer:
- Anticonvulsant Activity : Maximal electroshock (MES) and pentylenetetrazole (PTZ) tests in rodent models .
- Cytotoxicity : MTT assay in HEK-293 or HepG2 cells (IC₅₀ < 50 µM suggests therapeutic potential) .
Advanced: How can contradictory data in literature regarding biological targets be systematically addressed?
Methodological Answer:
- Meta-Analysis : Compile IC₅₀/EC₅₀ values from multiple studies and perform statistical tests (e.g., ANOVA) to identify outliers.
- Orthogonal Assays : Validate target engagement using SPR (surface plasmon resonance) for binding affinity and Western blotting for downstream pathway modulation .
Basic: What are the stability considerations for this compound under different storage conditions?
Methodological Answer:
- Degradation Pathways : Hydrolysis of the acetamide bond in acidic/basic conditions or nitro group reduction under light.
- Storage : Store at −20°C in amber vials under argon. Monitor stability via HPLC every 6 months .
Advanced: How can hybrid QSAR-machine learning models optimize lead analogs for reduced toxicity?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
